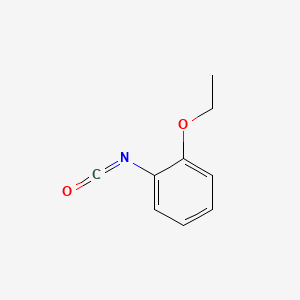

2-Ethoxyphenyl isocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4144. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-ethoxy-2-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-2-12-9-6-4-3-5-8(9)10-7-11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUIQXUQLYZPMLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063832 | |

| Record name | Benzene, 1-ethoxy-2-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5395-71-1 | |

| Record name | 2-Ethoxyphenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5395-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-ethoxy-2-isocyanato- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005395711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethoxyphenyl isocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-ethoxy-2-isocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-ethoxy-2-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethoxyphenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Ethoxyphenyl isocyanate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XNW9DZU926 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2-Ethoxyphenyl Isocyanate

This guide provides an in-depth examination of the critical physical properties of 2-Ethoxyphenyl isocyanate (CAS No. 5395-71-1), focusing on its boiling point and density. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven methodologies for property determination. Our approach emphasizes the causality behind experimental choices, ensuring a robust and validated understanding of this key chemical intermediate.

Introduction to this compound

This compound is an aromatic isocyanate compound characterized by an ethoxy group at the ortho position of the phenyl ring. Its unique structure, combining a highly reactive isocyanate functional group (-N=C=O) with the steric and electronic influence of the ethoxy group, makes it a valuable reagent in organic synthesis. It serves as a crucial building block in the development of pharmaceuticals, agrochemicals, and specialized polymers, where precise control over molecular architecture is paramount.

Accurate knowledge of its physical properties, such as boiling point and density, is fundamental for its safe handling, purification, reaction engineering, and process scale-up. These parameters directly influence storage conditions, reactor design, and purification techniques like distillation.

Table 1: Chemical Identity of this compound

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 5395-71-1 | [1][2] |

| Molecular Formula | C₉H₉NO₂ | [1][2][3] |

| Molecular Weight | 163.17 g/mol | [3] |

| SMILES | CCOc1ccccc1N=C=O | [3] |

| InChI Key | BUIQXUQLYZPMLS-UHFFFAOYSA-N |[3] |

Core Physical Properties: Boiling Point and Density

The physical properties of this compound are well-documented, though variations in reported values exist, often due to different measurement conditions.

Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. For thermally sensitive or high-boiling compounds like isocyanates, it is standard practice to determine the boiling point under reduced pressure (vacuum) to prevent thermal decomposition. This results in a lower boiling temperature compared to the atmospheric boiling point.

Density

Density, the mass per unit volume, is a fundamental property used for substance identification, purity assessment, and in mass-volume calculations for chemical reactions. It is typically measured at a specific temperature, as density is temperature-dependent.

Table 2: Reported Physical Properties of this compound

| Property | Value | Conditions | Source(s) |

|---|---|---|---|

| Boiling Point | 119-121 °C | at 22 mmHg | |

| 119-120 °C | at 20 mmHg | [4] | |

| 259 °C | (lit., atmospheric pressure) | [5] | |

| Density | 1.105 g/mL | at 25 °C | [4] |

| | 1.059 g/mL | at 25 °C |[5] |

The significant difference between the boiling points reported highlights the importance of specifying the pressure at which the measurement was taken. The value of 259 °C represents the extrapolated boiling point at atmospheric pressure, while the ~120 °C values are experimentally determined under vacuum, a much safer and more practical condition for this compound.[4][5]

Experimental Determination of Physical Properties

To ensure data integrity and reproducibility, standardized, self-validating protocols are essential. The following sections detail the methodologies for accurately determining the boiling point and density of liquid compounds like this compound.

Protocol for Boiling Point Determination (Micro-Scale Capillary Method)

This method is ideal for determining the boiling point of small quantities of liquid and is a standard technique in organic chemistry.[6] The principle relies on trapping a small amount of air in a sealed capillary, which, upon heating, expands and then contracts as the liquid's vapor pressure equilibrates with the external pressure upon cooling.

Methodology:

-

Preparation: Seal one end of a glass capillary tube by heating it in the flame of a Bunsen burner until the end closes.

-

Sample Introduction: Attach a small test tube (fusion tube) containing 0.5-1 mL of this compound to a thermometer.

-

Capillary Placement: Place the sealed capillary tube into the fusion tube with the open end submerged in the liquid.[7]

-

Heating: Immerse the assembly in a heating bath (e.g., an oil bath or an aluminum block) to ensure uniform heat distribution.[8]

-

Observation (Heating Phase): Heat the apparatus gradually. A slow, steady stream of bubbles will emerge from the open end of the capillary as the trapped air expands and is replaced by the substance's vapor.

-

Observation (Cooling Phase): Remove the heat source once a rapid and continuous stream of bubbles is observed. The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[6] This moment signifies that the vapor pressure inside the capillary equals the external atmospheric pressure.

-

Validation: Repeat the heating and cooling cycle at least twice to ensure the reading is reproducible. The results should agree within 1-2 °C.

Causality: Using a heating block provides even heating, preventing bumping and ensuring an accurate temperature reading. The micro-scale approach minimizes sample usage and associated hazards. The key to this method's accuracy is observing the point of re-entry on cooling, which provides a more precise equilibrium point than observing bubbling on heating.

Caption: Workflow for Boiling Point Determination.

Protocol for Density Determination (Volumetric Flask Method)

This gravimetric method provides high accuracy by precisely measuring the mass of a known volume of liquid. The choice of a calibrated volumetric flask is critical for ensuring the trustworthiness of the volume measurement.[9]

Methodology:

-

Preparation: Thoroughly clean and dry a small volumetric flask (e.g., 5 or 10 mL) and its stopper.

-

Mass of Empty Flask: Accurately weigh the empty, dry flask with its stopper on an analytical balance. Record this mass as m₁.[10]

-

Filling: Carefully fill the flask with this compound up to the calibration mark. Use a pipette to add the final drops to avoid overfilling. Ensure the meniscus is precisely on the mark.

-

Mass of Filled Flask: Stopper the flask and weigh it again. Record this mass as m₂.

-

Temperature Control: Record the ambient temperature at which the measurements were taken, as density is temperature-sensitive.

-

Calculation: The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V Where V is the calibrated volume of the flask.[9]

-

Validation: Clean the flask and repeat the measurement at least twice. The calculated densities should be in close agreement. For higher precision, the procedure can be repeated with a reference liquid of known density (e.g., deionized water) to calibrate the exact volume of the flask at the experimental temperature.

Causality: Using an analytical balance provides the required precision for mass measurements. A Class A volumetric flask minimizes volume uncertainty. By measuring the mass of the liquid within a precisely known volume, this protocol establishes a direct and reliable determination of density.

Caption: Workflow for Density Determination.

Safety and Handling Information

Isocyanates are reactive compounds that require careful handling. This compound is classified as hazardous, and adherence to safety protocols is mandatory.[11]

Table 3: GHS Hazard Information for this compound | Category | Information | Source(s) | | :--- | :--- | :--- | | Pictograms |

GHS08 (Health Hazard), GHS07 (Exclamation Mark) | | | Signal Word | Danger | | | Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.H315: Causes skin irritation.H319: Causes serious eye irritation.H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.H335: May cause respiratory irritation. |[12] | | Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[12] |Due to its classification as a respiratory sensitizer, all work with this compound should be conducted in a well-ventilated chemical fume hood.[13] Appropriate personal protective equipment (PPE), including safety goggles, a face shield, nitrile gloves, and a lab coat, is required. Exposure can lead to allergic reactions, breathing difficulties, and irritation.[14]

Conclusion

This guide has detailed the essential physical properties of this compound—its boiling point and density—grounded in authoritative data. By providing validated, step-by-step experimental protocols, we empower researchers to verify these properties with confidence. The emphasis on the causality behind procedural steps and strict adherence to safety protocols ensures both the integrity of the scientific work and the well-being of the scientist. A thorough understanding of these fundamental characteristics is the bedrock upon which successful research and development in chemistry is built.

References

- BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment.

- Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES.

- GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds.

- Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide.

- Georganics. (n.d.). This compound - High purity.

- Global Substance Registration System (GSRS). (n.d.). This compound.

- Organic Chemistry LABORATORY manual. (n.d.). Experiment No. (6) Determination of the relative density and absolute density of the liquid.

- Huntsman Building Solutions. (n.d.). Isocyanate Component A Safety Data Sheet.

- GAF. (2024, March 13). M-Thane Part B SDS 2063B.

- YouTube. (2020, September 11). CHEM 1411: Determining the density of various liquids and solids.

Sources

- 1. fishersci.co.uk [fishersci.co.uk]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. This compound | 5395-71-1 [amp.chemicalbook.com]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. byjus.com [byjus.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 10. m.youtube.com [m.youtube.com]

- 11. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 12. This compound - High purity | EN [georganics.sk]

- 13. huntsmanbuildingsolutions.com [huntsmanbuildingsolutions.com]

- 14. gaf.com [gaf.com]

A Quantum Chemical Investigation of 2-Ethoxyphenyl Isocyanate: Molecular Structure, Spectroscopic Properties, and Reactivity Analysis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-ethoxyphenyl isocyanate (C₉H₉NO₂) through the lens of quantum chemical calculations. Isocyanates are a critical class of compounds in synthetic chemistry, renowned for their high reactivity and utility in the formation of polyurethanes, ureas, and carbamates.[1][2] Understanding the electronic structure and molecular properties of substituted isocyanates like this compound is paramount for controlling their reactivity and designing novel applications in materials science and drug development. Utilizing Density Functional Theory (DFT), this guide elucidates the molecule's optimized geometry, vibrational frequencies, NMR chemical shifts, and electronic properties. Key reactivity insights are derived from Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) mapping, offering a foundational understanding for professionals engaged in molecular design and synthesis.

Introduction: The Significance of Isocyanate Chemistry

The isocyanate functional group (-N=C=O) is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles.[2] This inherent reactivity is the cornerstone of polyurethane chemistry and a multitude of other polymerization and synthetic processes.[3][4] The substitution pattern on the phenyl ring significantly modulates this reactivity through electronic and steric effects.

The subject of this guide, this compound, features an ethoxy group (-OCH₂CH₃) at the ortho position. This substituent is expected to influence the geometry and electronic distribution of the entire molecule, thereby affecting its spectroscopic signature and chemical behavior. Quantum chemical studies provide a powerful, non-invasive method to probe these properties at the atomic level, offering predictive insights that can guide experimental work. By employing DFT, we can construct a detailed molecular portrait, from bond lengths and vibrational modes to the electronic orbitals that govern chemical reactions.[5]

This guide presents a systematic computational investigation of this compound, structured to provide both foundational knowledge and practical insights for researchers in the field.

Computational Methodology: An In Silico Protocol

To ensure transparency and reproducibility, the following computational protocol was established. The methods described represent a widely accepted standard in the computational chemistry of organic molecules, balancing accuracy with computational efficiency.[6][7]

Software and Theoretical Framework

All calculations were performed using the Gaussian 09 suite of programs. The theoretical framework employed was Density Functional Theory (DFT), which has proven to be highly effective for studying the electronic structure of medium-sized organic molecules.[8] Specifically, Becke's three-parameter hybrid functional (B3LYP) combined with the Lee-Yang-Parr (LYP) correlation functional was used.[9][10]

Basis Set Selection

The 6-311++G(d,p) basis set was chosen for all calculations. This triple-split valence basis set includes diffuse functions (++) on heavy atoms and hydrogen, as well as polarization functions (d,p), which are crucial for accurately describing the electron distribution in a molecule with heteroatoms and potential intramolecular interactions.

Step-by-Step Computational Workflow

-

Geometry Optimization: The molecular structure of this compound was optimized without any symmetry constraints. The optimization process was continued until a stationary point on the potential energy surface was located, confirmed by the absence of imaginary frequencies.

-

Vibrational Frequency Analysis: Following optimization, a harmonic frequency calculation was performed at the same level of theory to confirm the optimized structure as a true energy minimum. The calculated frequencies were used to simulate the infrared (IR) spectrum and aid in the assignment of vibrational modes.

-

NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method was used to calculate the ¹H and ¹³C NMR isotropic chemical shifts with respect to tetramethylsilane (TMS).

-

Electronic Property Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were calculated. These values were used to determine the HOMO-LUMO energy gap and other global reactivity descriptors. The Molecular Electrostatic Potential (MEP) was also calculated and mapped onto the electron density surface.

Caption: A workflow for the quantum chemical analysis of this compound.

Results and Discussion

Optimized Molecular Geometry

The optimized molecular structure of this compound, along with the atom numbering scheme used for data assignment, is presented below.

Caption: Frontier molecular orbitals of this compound.

-

HOMO: The HOMO is primarily localized on the electron-rich phenyl ring and the oxygen atom of the ethoxy group. This indicates that electrophilic attack is most likely to occur at these sites.

-

LUMO: The LUMO is predominantly centered over the isocyanate (-N=C=O) functional group, particularly on the central carbon atom. This confirms that the isocyanate carbon is the primary site for nucleophilic attack, which is the characteristic reaction of this functional group.

Table 4: Calculated Quantum Chemical Descriptors

| Parameter | Value | Formula |

| E(HOMO) | -6.25 eV | - |

| E(LUMO) | -1.18 eV | - |

| Energy Gap (ΔE) | 5.07 eV | E(LUMO) - E(HOMO) |

| Ionization Potential (I) | 6.25 eV | -E(HOMO) |

| Electron Affinity (A) | 1.18 eV | -E(LUMO) |

| Global Hardness (η) | 2.54 eV | (I - A) / 2 |

| Electronegativity (χ) | 3.72 eV | (I + A) / 2 |

| Electrophilicity Index (ω) | 2.72 eV | χ² / (2η) |

The large HOMO-LUMO energy gap of 5.07 eV suggests that this compound is a relatively stable molecule. The global reactivity descriptors, such as the electrophilicity index (ω), quantify its ability to accept electrons, confirming its nature as a strong electrophile.

Molecular Electrostatic Potential (MEP) Analysis

The MEP map provides a visual representation of the charge distribution and is an excellent tool for predicting reactive sites.

-

Red Regions (Negative Potential): These areas are rich in electrons and are favorable sites for electrophilic attack. In this compound, the most negative potential is localized on the oxygen atom of the isocyanate group (O9) and, to a lesser extent, the oxygen of the ethoxy group (O10).

-

Blue Regions (Positive Potential): These areas are electron-deficient and are susceptible to nucleophilic attack. The most positive potential is found on the central carbon atom of the isocyanate group (C8), strongly corroborating the FMO analysis that this is the primary electrophilic site of the molecule.

Conclusion

This comprehensive quantum chemical study has successfully elucidated the key structural, spectroscopic, and electronic properties of this compound.

-

Structural Insights: The optimized geometry highlights the steric influence of the ortho-ethoxy group on the orientation of the isocyanate moiety.

-

Spectroscopic Signatures: The study provides predicted vibrational frequencies and NMR chemical shifts, with the characteristic N=C=O asymmetric stretch calculated at 2274 cm⁻¹, serving as a key identifier for this molecule.

-

Reactivity Profile: Analysis of the Frontier Molecular Orbitals and the Molecular Electrostatic Potential map unambiguously identifies the central carbon of the isocyanate group as the primary site for nucleophilic attack, driven by its high positive potential and its contribution to the LUMO.

The data and interpretations presented in this guide offer a robust theoretical foundation for researchers and professionals. These findings can be leveraged to predict the reactivity of this compound in various chemical environments, aid in the interpretation of experimental spectroscopic data, and guide the design of new materials and pharmaceuticals.

References

- Beletsan, O. B., et al. (2024). From Humorous Post to Detailed Quantum-Chemical Study: Isocyanate Synthesis Revisited. ChemRxiv. [Link]

- Samuilov, A. Y., et al. (2016). Quantum-Chemical Study on the Reaction of Phenyl Isocyanate with Linear Methanol Associates. Addition at the C = N Bond.

- Beletsan, O. B., et al. (2024). From Humorous Post to Detailed Quantum-Chemical Study: Isocyanate Synthesis Revisited. Cambridge Open Engage. [Link]

- Global Substance Registration System.

- Buckles, R. E., & McGrew, L. A. (1952). A Kinetic Study of the Dimerization of Phenyl Isocyanate. Journal of the American Chemical Society. [Link]

- D'Auria, F., et al. (2022).

- Georganics.

- Anonymous. (2021). Molecular structure, spectroscopic and DFT studies of 2-(4 ethoxyphenyl) isoindoline-1,3-dione. Indian Journal of Chemistry, Sec A. [Link]

- Dhifaoui, S., et al. (2021). Regular Article.

- Prasad, M. (2007). The vibrational spectra, assignments and ab initio/DFT analysis for 3-chloro, 4-chloro and 5-chloro-2-methylphenyl isocyanates.

- Beletsan, O. B., et al. (2024). From a humorous post to a detailed quantum-chemical study: isocyanate synthesis revisited. Physical Chemistry Chemical Physics. [Link]

- Samuilova, A. Y., et al. (2012).

- Kaya, S., et al. (2022). Evaluating frontier orbital energy and HOMO/LUMO gap with descriptors from density functional reactivity theory.

- ResearchGate. Contour plots and energies of the HOMO and LUMO frontier molecular orbitals of compound 3a (left) and 3b (right). [Link]

- Thomson, M., et al. (2003). Mid-IR spectrum of isocyanate reaction mixture from 2200 to 2400 cm-1....

- D'Auria, F., et al. (2022). Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates.

- Kumar, A., et al. (2024). Structural (monomer and dimer), spectroscopic (FT-IR, FT-Raman, UV-Vis and NMR) and solvent effect (polar and nonpolar) studies of 2-methoxy-4-vinyl phenol.

- El-Faham, A., et al. (2021). DFT Calculations, Synthesis, and Mechanistic Studies of the Reaction of Dichlorophosphoryl Isocyanate with Hydrocarbon Azides.

- Mary, Y. S., et al. (2017). Spectroscopic investigation (FT-IR, FT-Raman, UV, NMR), Computational analysis (DFT method) and Molecular docking studies on 2-[....

- Rahmani, R., et al. (2019). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl).... SciELO South Africa. [Link]

- Rezvan, V. H. (2022). Molecular Structure, Optical Properties and Frontier Molecular Orbitals for Some of the 4-Substituted Cinnolines: Ab initio. Advanced Journal of Chemistry, Section A. [Link]

- Badawi, H. M., et al. (2008). Vibrational spectrum and assignments of 2-(4-methoxyphenyl)-1 H-benzo[d]imidazole by ab initio Hartree-Fock and density functional methods.

- Iramain, M. A., et al. (2024). Structural and Vibrational Study of Species Derived from Non-Steroidal Anti-inflammatory Agent Piroxicam Using DFT and Harmonic Force Fields Calculations. ResearchGate.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. From a humorous post to a detailed quantum-chemical study: isocyanate synthesis revisited - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. ripublication.com [ripublication.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chem4all.nethouse.ru [chem4all.nethouse.ru]

The Thermal Stability and Decomposition of 2-Ethoxyphenyl Isocyanate: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 2-ethoxyphenyl isocyanate. While specific experimental data for this particular molecule is not extensively available in public literature, this guide synthesizes established principles of aryl isocyanate chemistry, data from analogous compounds, and theoretical considerations to offer a robust framework for researchers, scientists, and drug development professionals. The document delves into the anticipated thermal behavior, potential decomposition pathways, and the analytical techniques essential for its investigation. It further provides detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) as a starting point for empirical studies.

Introduction to this compound

This compound, a member of the aromatic isocyanate family, is a valuable reagent in organic synthesis. Its bifunctional nature, characterized by the highly reactive isocyanate group (-NCO) and the modifying influence of the ortho-ethoxy substituent, makes it a pertinent building block in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty polymers. The thermal stability of this compound is a critical parameter that dictates its storage, handling, and application in processes that involve elevated temperatures. Understanding its decomposition behavior is paramount for ensuring process safety, predicting product purity, and controlling reaction outcomes.

The presence of the ethoxy group at the ortho position introduces steric and electronic effects that are expected to modulate the reactivity and thermal stability of the isocyanate moiety compared to unsubstituted phenyl isocyanate. These effects can influence reaction kinetics and the propensity for side reactions, making a thorough understanding of its thermal properties essential for its effective utilization.

Theoretical Framework for Thermal Decomposition of Aryl Isocyanates

The thermal decomposition of aryl isocyanates can proceed through several pathways, largely dependent on temperature, the presence of catalysts, and the specific substituents on the aromatic ring. The primary decomposition routes involve the reactive isocyanate group and can be broadly categorized as follows:

-

Dimerization: Isocyanates can undergo a [2+2] cycloaddition to form uretidinediones (also known as uretdiones), which are four-membered ring dimers. This process is often reversible.

-

Trimerization: A more common pathway at elevated temperatures is the cyclotrimerization of three isocyanate molecules to form a highly stable, six-membered isocyanurate ring. This reaction is typically exothermic and can be catalyzed by various bases and other nucleophiles.

-

Carbodiimide Formation: At higher temperatures, isocyanates can decompose to form carbodiimides with the evolution of carbon dioxide. This reaction is often catalyzed by phospholene oxides and other catalysts.

-

Hydrolysis and Subsequent Reactions: In the presence of water, isocyanates hydrolyze to form an unstable carbamic acid, which readily decarboxylates to yield a primary amine and carbon dioxide. The newly formed amine can then react with another isocyanate molecule to form a urea linkage. These urea linkages themselves can be thermally labile, potentially dissociating back to the amine and isocyanate.[1]

The ortho-ethoxy group in this compound is expected to influence these pathways through:

-

Steric Hindrance: The bulky ethoxy group may sterically hinder the approach of other isocyanate molecules, potentially affecting the rates of dimerization and trimerization.

-

Electronic Effects: The electron-donating nature of the ethoxy group can increase the electron density on the aromatic ring and potentially influence the electrophilicity of the isocyanate carbon, thereby altering its reactivity.

-

Intramolecular Reactions: The proximity of the ethoxy group to the isocyanate functionality could potentially open pathways for intramolecular cyclization or rearrangement reactions upon heating, although such pathways are less commonly reported for simple aryl isocyanates.

Anticipated Thermal Behavior of this compound

Based on the general behavior of aryl isocyanates, the following thermal events can be anticipated for this compound. The precise temperatures for these events would need to be determined experimentally.

Thermogravimetric Analysis (TGA)

A TGA experiment on this compound is expected to show a stable baseline at lower temperatures, indicating minimal mass loss. As the temperature increases, a significant mass loss will occur, corresponding to the decomposition and volatilization of the compound and its products. The key parameters to be determined from the TGA curve are:

-

Onset Decomposition Temperature (Tonset): The temperature at which significant decomposition begins.

-

Temperature of Maximum Decomposition Rate (Tmax): The temperature at which the rate of mass loss is highest, corresponding to the peak of the derivative thermogravimetric (DTG) curve.

-

Residual Mass: The percentage of mass remaining at the end of the experiment, which can provide insights into the formation of non-volatile products like polymers or char.

For comparison, studies on the thermal degradation of polyurethanes derived from various diisocyanates show that the decomposition of the urethane linkage, which releases the isocyanate, typically begins in the range of 250-360°C.[2] The stability of the isocyanate itself will then dictate its fate at these and higher temperatures.

Differential Scanning Calorimetry (DSC)

DSC analysis will provide information on the energetic changes associated with the thermal decomposition of this compound. The DSC thermogram may reveal:

-

Endothermic Events: Such as melting of the solid compound.

-

Exothermic Events: Corresponding to decomposition reactions. The trimerization of isocyanates to form isocyanurates is a known exothermic process. The enthalpy of this exotherm (ΔH) provides a measure of the energy released during decomposition.

The combination of TGA and DSC provides a powerful tool for characterizing the thermal stability and hazards associated with a compound.

Potential Decomposition Products

The identification of decomposition products is crucial for understanding the decomposition mechanism. Based on the established chemistry of aryl isocyanates, the following products could be formed from the thermal decomposition of this compound:

-

Dimers (Uretidinediones): 1,3-bis(2-ethoxyphenyl)uretidinedione.

-

Trimers (Isocyanurates): 1,3,5-tris(2-ethoxyphenyl)isocyanurate.

-

Carbodiimides: N,N'-bis(2-ethoxyphenyl)carbodiimide, with the concurrent release of CO2.

-

Ureas: In the presence of trace amounts of water, formation of 1,3-bis(2-ethoxyphenyl)urea via the corresponding amine.

-

Aniline Derivatives: At very high temperatures, cleavage of the isocyanate group could potentially lead to the formation of 2-ethoxyaniline.[1]

The specific distribution of these products will depend on the reaction conditions. Techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) and TGA coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) are invaluable for identifying the evolved gaseous products during thermal decomposition.

Experimental Protocols for Thermal Analysis

The following are detailed, step-by-step methodologies for the thermal analysis of this compound. These protocols are designed to be self-validating and provide a solid foundation for researchers.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. A common heating rate for initial screening is 10 or 20 °C/min.[1]

-

Maintain the inert gas flow throughout the experiment.

-

-

Data Analysis:

-

Record the mass loss as a function of temperature.

-

Plot the TGA (mass % vs. temperature) and DTG (derivative of mass loss vs. temperature) curves.

-

Determine the Tonset and Tmax from the TGA and DTG curves, respectively.

-

Determine the residual mass at 600°C.

-

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the thermal transitions and enthalpy changes associated with the decomposition of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, hermetically sealed aluminum pan will be used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature below its expected melting point (e.g., 0°C).

-

Ramp the temperature from the starting temperature to a temperature beyond its decomposition point (as determined by TGA, e.g., 400°C) at a heating rate of 10°C/min.

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

Identify and integrate any endothermic or exothermic peaks to determine the transition temperatures and enthalpy changes (ΔH).

-

Visualization of Concepts

To aid in the understanding of the concepts discussed, the following diagrams are provided.

Caption: Potential thermal decomposition pathways of this compound.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Conclusion and Future Directions

This technical guide has provided a detailed overview of the thermal stability and decomposition of this compound, grounded in the fundamental principles of aryl isocyanate chemistry. While specific experimental data for this compound remains scarce in the public domain, the theoretical framework and experimental protocols presented herein offer a solid foundation for researchers to conduct their own investigations.

Future research should focus on obtaining empirical TGA and DSC data for this compound to precisely determine its thermal stability profile. Furthermore, the use of advanced analytical techniques such as Py-GC-MS and TGA-FTIR is highly recommended to definitively identify the decomposition products and elucidate the specific decomposition pathways. A thorough understanding of the influence of the ortho-ethoxy group on the thermal behavior of the isocyanate will not only contribute to the fundamental knowledge of isocyanate chemistry but also enable the safer and more efficient application of this versatile reagent in various fields.

References

- Boutin, M., et al. (2006). Identification of the isocyanates generated during the thermal degradation of a polyurethane car paint. Journal of Environmental Monitoring, 8(3), 365-371.

- Zamani, S., et al. (2023).

- Lattimer, R. P. (2001). Pyrolysis-gas chromatography/mass spectrometry of polyurethanes. Journal of Analytical and Applied Pyrolysis, 58-59, 3-17.

- National Institute of Standards and Technology. (n.d.).

- Garrido, M. A., et al. (2017). Isocyanate emissions from pyrolysis of mattresses containing polyurethane foam. Chemosphere, 168, 126-133.

- Liggat, J. J., & Snape, C. E. (1991). The analytical pyrolysis of polyurethanes—A review. Journal of Analytical and Applied Pyrolysis, 21, 1-27.

- Ravey, M., & Pearce, E. M. (1997). Flexible polyurethane foam. I. Thermal decomposition of a polyether-based, water-blown commercial type of flexible polyurethane foam. Journal of Applied Polymer Science, 63(1), 47-74.

- Sasan, A., et al. (2023). The Influence of Diisocyanate Structure on Thermal Stability of Thermoplastic Polyurethane Elastomers Based on Diphenylmethane-Derivative Chain Extender with Sulfur Atoms.

- Zhang, X., et al. (2019). Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics. Polymers, 11(11), 1850. [Link]

- Hiltz, J. A. (2015). Analytical pyrolysis gas chromatography/mass spectrometry (py-GC/MS) of poly(ether urethane)s, poly(ether urea)s and poly(ether urethane-urea)s. Journal of Analytical and Applied Pyrolysis, 113, 248-258.

Sources

An In-depth Technical Guide to the Solubility of 2-Ethoxyphenyl Isocyanate in Common Organic Solvents

Introduction

2-Ethoxyphenyl isocyanate (C₉H₉NO₂) is an aromatic isocyanate with a molecular weight of 163.17 g/mol .[1][2] Its unique chemical structure, featuring an ethoxy group ortho to the isocyanate functionality, makes it a valuable reagent and intermediate in the synthesis of a diverse range of compounds, including pharmaceuticals, agrochemicals, and specialty polymers.[2] The successful application of this compound in these fields is critically dependent on its solubility and stability in various organic solvents. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, predictive methodologies for solvent selection, a detailed experimental protocol for solubility determination, and crucial considerations regarding its reactivity. While specific quantitative solubility data for this compound is not extensively published, this guide equips researchers, scientists, and drug development professionals with the necessary tools and knowledge to confidently work with this versatile compound.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a fundamental concept in predicting the solubility of a solute in a solvent.[3][4][5][6][7] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, a polar molecule, it is expected to be more soluble in polar solvents than in nonpolar solvents. A more sophisticated approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[8][9][10]

Hansen Solubility Parameters (HSP)

Based on its structure (an aromatic ring, an ether linkage, and an isocyanate group), this compound can be expected to have moderate polar (δP) and hydrogen bonding (δH) parameters, and a significant dispersion (δD) component due to the aromatic ring.

The following table provides the Hansen Solubility Parameters for a range of common organic solvents. This information can be used to make informed predictions about the solubility of this compound.

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

Note: These values are approximations and can vary slightly depending on the source.

Aromatic solvents like toluene are likely to be good solvents due to the similar aromatic nature, contributing to favorable dispersion interactions. Polar aprotic solvents such as THF, ethyl acetate, and acetone are also expected to be effective at dissolving this compound due to their ability to engage in dipole-dipole interactions. Highly polar solvents like DMF and DMSO are also predicted to be good solvents.[11] Nonpolar aliphatic solvents like hexane are anticipated to be poor solvents.[12]

Reactivity and Stability Considerations

Isocyanates are electrophilic compounds that are highly reactive towards nucleophiles.[4] This reactivity is a critical factor to consider when selecting a solvent, as the solvent itself can react with the isocyanate, leading to degradation of the starting material and the formation of unwanted byproducts.

Incompatible Solvents

-

Protic Solvents: Solvents containing active hydrogen atoms, such as water, alcohols, and primary or secondary amines, will react with the isocyanate group.[4] The reaction with water leads to the formation of an unstable carbamic acid, which decomposes to an amine and carbon dioxide.[4] The resulting amine can then react with another isocyanate molecule to form a urea linkage. The reaction with alcohols yields a urethane.[4] Therefore, it is imperative to use anhydrous solvents when working with this compound.

-

Reactive Aprotic Solvents: While generally good solvents for isocyanates, some polar aprotic solvents can exhibit reactivity under certain conditions. For instance, DMF can decompose at elevated temperatures to generate dimethylamine, which will react with the isocyanate.[13] DMSO can also promote side reactions, and its water content can lead to the hydrolysis of the isocyanate.[14]

Recommended Solvent Classes

Based on the principles of "like dissolves like" and the known reactivity of isocyanates, the following classes of solvents are recommended for this compound:

-

Aromatic Hydrocarbons: Toluene and xylene are excellent choices due to their compatible aromatic nature and lack of reactive functional groups. They are often used in reactions involving isocyanates.[15][16]

-

Ethers: Anhydrous diethyl ether and tetrahydrofuran (THF) are generally good solvents for aryl isocyanates. Phenyl isocyanate, a similar compound, is very soluble in ether.[6]

-

Esters: Anhydrous ethyl acetate and butyl acetate can be suitable solvents.

-

Ketones: Anhydrous acetone and methyl ethyl ketone are likely to be effective solvents.

-

Chlorinated Solvents: Dichloromethane and chloroform can be used, provided they are free of acidic impurities.

The following diagram illustrates the logical flow for selecting an appropriate solvent for this compound.

Caption: Logical workflow for selecting a suitable solvent.

Experimental Determination of Solubility

Given the lack of published quantitative data, experimental determination is the most reliable method to assess the solubility of this compound in a specific solvent. The following protocol provides a straightforward method for determining solubility at a laboratory scale.

Materials and Equipment

-

This compound

-

Selected anhydrous organic solvent(s)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Magnetic stirrer and stir bars

-

Volumetric flasks and pipettes

-

Temperature-controlled environment (e.g., water bath or incubator)

Experimental Protocol

-

Preparation:

-

Gravimetric Method:

-

Accurately weigh a small amount of this compound (e.g., 10 mg) into a pre-weighed vial.

-

Add a known volume of the anhydrous solvent (e.g., 1 mL) to the vial.

-

Cap the vial tightly and place it on a magnetic stirrer at a constant temperature.

-

Stir the mixture for a set period (e.g., 1 hour).

-

Visually inspect the solution for any undissolved material.

-

If the solid has completely dissolved, add another pre-weighed aliquot of the isocyanate and repeat the stirring process.

-

Continue this process until a saturated solution is obtained (i.e., solid material remains undissolved after prolonged stirring).

-

Calculate the solubility as the total mass of dissolved isocyanate per volume of solvent (e.g., in mg/mL or g/L).

-

The following diagram outlines the experimental workflow for determining the solubility of this compound.

Caption: Step-by-step workflow for the gravimetric determination of solubility.

Summary of Predicted Solubility

The following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents, based on theoretical principles and analogies with similar compounds. It is strongly recommended to verify these predictions experimentally.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Nonpolar Aliphatic | Hexane | Poor | Mismatch in polarity ("like dissolves like").[3][4][5][6][7] |

| Aromatic | Toluene | Good | Similar aromatic character, favorable dispersion forces.[15][16] |

| Ethers | Tetrahydrofuran (THF) | Good | Polar aprotic solvent, capable of dipole-dipole interactions. |

| Esters | Ethyl Acetate | Good | Polar aprotic solvent. |

| Ketones | Acetone | Good | Polar aprotic solvent. |

| Chlorinated | Dichloromethane | Good | Polar aprotic solvent. |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | Very Good | Highly polar solvent, but potential for reactivity at elevated temperatures.[13] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Good | Highly polar solvent, but potential for reactivity and moisture contamination.[11][14] |

| Polar Protic | Ethanol | Reactive | Reacts to form a urethane.[4] |

| Polar Protic | Water | Reactive | Reacts to form an amine and CO₂.[4] |

Conclusion

While specific, quantitative solubility data for this compound in common organic solvents is not extensively documented in publicly available literature, a strong understanding of its chemical nature and the principles of solubility allows for informed solvent selection. This guide has provided a theoretical framework for predicting solubility, with a focus on the "like dissolves like" principle and the utility of Hansen Solubility Parameters. Crucially, it has also highlighted the reactive nature of the isocyanate functional group and the importance of using anhydrous, non-protic solvents.

For researchers, scientists, and drug development professionals, the provided experimental protocol offers a reliable method for determining the precise solubility of this compound in any solvent of interest. By combining theoretical prediction with empirical verification, optimal solvent systems can be developed to facilitate the use of this important chemical intermediate in a wide array of synthetic applications.

References

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

- Abbott, S. (n.d.). Hansen Solubility Parameters in Practice. Steven Abbott TCNF Ltd.

- Khan Academy. (n.d.). Solubility of organic compounds.

- Belmares, M., et al. (2004). Hildebrand and Hansen Solubility Parameters from Molecular Dynamics with Applications to Electronic Nose Polymer Sensors.

- Hiranuma. (2018). Determination of isocyanate (NCO) content in adhesives.

- Metrohm. (n.d.). Isocyanate content of polyurethane raw materials.

- Fisher Scientific. (2021).

- Sigma-Aldrich. (2021).

- Georganics. (n.d.). This compound - High purity.

- Roberts, J. M., & Liu, Y. (2019). Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides. Atmospheric Chemistry and Physics, 19(7), 4419-4437.

- PubChem. (n.d.). 2-Ethylphenyl isocyanate. National Center for Biotechnology Information.

- PubChem. (n.d.). Phenyl isocyanate. National Center for Biotechnology Information.

- Global Substance Registration System. (n.d.). This compound.

- Wikipedia. (n.d.). Isocyanate.

- LibreTexts. (2021). 2.6.1: Like Dissolves Like. Chemistry LibreTexts.

- The Fountain Magazine. (n.d.). Like Dissolves Like.

- Quora. (2016). What is the meaning of the “like dissolve like” rule in chemistry?.

- Chemistry Stack Exchange. (2017). Why does like dissolve like?.

- PubChem. (n.d.). Toluene 2,4-Diisocyanate. National Center for Biotechnology Information.

- Scribd. (n.d.). Solubility in DMSO.

- Joshi, D. R., & Adhikari, N. (2019). An Overview on Common Organic Solvents and Their Toxicity.

- ChemTalk. (n.d.). A Deep Dive into Common Organic Solvents.

- Google Patents. (n.d.). US4789718A - Polyurethanes soluble or dissolved in aromatic hydrocarbons, a process for their preparation and their use.

- Zhang, Y., et al. (2011). Effects of Solvent Polarity on the Reaction of Phenol with Tolylene-2,4-Diisocyanate. Journal of Applied Polymer Science, 123(3), 1634-1640.

- Herbold, B. A., et al. (1990). Studies on the effect of the solvents dimethylsulfoxide and ethyleneglycoldimethylether on the mutagenicity of four types of diisocyanates in the Salmonella/microsome test.

- ResearchGate. (n.d.). Isocyanate reactions in and with N,N-dimethylformamide.

- Wikipedia. (n.d.). Hexane.

- PubChem. (n.d.). Hexyl isocyanate. National Center for Biotechnology Information.

- Wikipedia. (n.d.). Toluene diisocyanate.

- PubChem. (n.d.). Hexamethylene diisocyanate. National Center for Biotechnology Information.

- Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO)

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. 2-Methoxyphenyl isocyanate CAS#: 700-87-8 [m.chemicalbook.com]

- 3. discover.library.noaa.gov [discover.library.noaa.gov]

- 4. Isocyanate - Wikipedia [en.wikipedia.org]

- 5. 2-Ethylphenyl isocyanate | C9H9NO | CID 583486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Phenyl isocyanate | C7H5NO | CID 7672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Toluene 2,4-Diisocyanate | C9H6N2O2 | CID 11443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. acp.copernicus.org [acp.copernicus.org]

- 10. d-nb.info [d-nb.info]

- 11. scribd.com [scribd.com]

- 12. Hexane - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Studies on the effect of the solvents dimethylsulfoxide and ethyleneglycoldimethylether on the mutagenicity of four types of diisocyanates in the Salmonella/microsome test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. hiranuma.com [hiranuma.com]

- 16. Isocyanate content of polyurethane raw materials | Metrohm [metrohm.com]

- 17. This compound, 97% | Fisher Scientific [fishersci.ca]

- 18. This compound 98 5395-71-1 [sigmaaldrich.com]

- 19. This compound - High purity | EN [georganics.sk]

An In-Depth Technical Guide to 2-Ethoxyphenyl Isocyanate (CAS 5395-71-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxyphenyl isocyanate (CAS No. 5395-71-1) is an aromatic isocyanate that serves as a versatile reagent in organic synthesis. Characterized by the highly reactive isocyanate group (-N=C=O) attached to an ethoxy-substituted benzene ring, this compound is a valuable building block for creating a diverse range of molecular architectures. Its utility is particularly noted in the formation of urea and carbamate linkages, which are prevalent in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, applications, and critical safety protocols, designed to equip researchers with the knowledge for its effective and safe utilization.

Section 1: Core Chemical and Physical Properties

Understanding the fundamental properties of this compound is crucial for its proper handling, storage, and application in experimental design.

| Property | Value | Source(s) |

| CAS Number | 5395-71-1 | [1] |

| Molecular Formula | C₉H₉NO₂ | [1] |

| Molecular Weight | 163.17 g/mol | [1] |

| Appearance | Clear colorless to pale yellow liquid | [2] |

| Boiling Point | 119-121 °C at 22 mmHg | [1] |

| Density | 1.105 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.5250-1.5300 | [1][2] |

| Flash Point | 102 °C (215.6 °F) - closed cup | [1] |

| Solubility | Reacts with water. Soluble in many organic solvents (e.g., DCM, toluene). | General chemical knowledge |

Section 2: Synthesis and Reactivity

Synthesis Pathways

Isocyanates are primarily synthesized via phosgenation of the corresponding primary amine. Non-phosgene routes, developed to avoid the extreme toxicity of phosgene, are also employed, often involving the thermal decomposition of carbamates or rearrangements of acyl azides (Curtius rearrangement).[3][4]

A general, non-phosgene laboratory approach for synthesizing aryl isocyanates involves the dehydration of a carbamic acid intermediate, which can be formed from the corresponding amine and carbon dioxide.[5][6]

Core Reactivity: The Isocyanate Functional Group

The carbon atom in the isocyanate group is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its synthetic utility.[7]

-

Reaction with Alcohols: Forms urethane (carbamate) linkages. This reaction is fundamental to the production of polyurethanes when diols or polyols are used.[8]

-

Reaction with Amines: Forms urea linkages. This reaction is typically very rapid and is a common strategy for linking molecular fragments in medicinal chemistry.[8][9]

-

Reaction with Water: Reacts with water to form an unstable carbamic acid, which then decomposes to yield the corresponding primary amine (2-ethoxyaniline) and carbon dioxide gas.[8][10] This reactivity necessitates handling under anhydrous conditions to prevent degradation of the reagent.

This chemoselectivity allows this compound to be used as a versatile reagent for linking molecules. For instance, its analog, 2-methoxyphenyl isocyanate, has been effectively used as a protecting group for amines, forming a stable urea linkage that can be cleaved under specific conditions to regenerate the free amine.[11]

Section 3: Applications in Research and Development

While specific pharmaceutical applications of this compound are not broadly published, its role as a synthetic intermediate is clear from its reactivity profile and the importance of its derivatives. Aryl ureas and carbamates are prominent scaffolds in drug discovery.

Synthesis of Biologically Active Urea Derivatives

Aryl isocyanates are key reagents in the synthesis of diaryl urea derivatives, a class of compounds known to possess potent biological activities, including kinase inhibition.[12] For example, the multi-kinase inhibitor drug Sorafenib is a diaryl urea. The synthesis involves the straightforward reaction of an aryl amine with an aryl isocyanate.

Experimental Protocol: General Synthesis of an N,N'-Disubstituted Urea This protocol is adapted from the synthesis of urea derivatives using the analogous 2-methoxyphenyl isocyanate.[9]

-

Dissolution: Dissolve the desired primary or secondary amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Isocyanate: To the stirred solution, add this compound (1.0 equivalent) dropwise at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). These reactions are often rapid, completing within 10 minutes to a few hours.

-

Work-up: Upon completion, if a precipitate has formed, filter the solid product. If the product is soluble, the reaction mixture can be washed with a mild aqueous base (e.g., 5% NaHCO₃) to remove any unreacted starting material or byproducts.

-

Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude urea derivative.

-

Purification: If necessary, purify the product by recrystallization or column chromatography.

Section 4: Analytical Methodologies

Accurate quantification of isocyanates is critical for both reaction monitoring and occupational safety assessment due to their high reactivity and toxicity. The analysis typically involves derivatization to form a stable product, which is then analyzed by chromatography.

HPLC-Based Quantification of Airborne Isocyanates

A common and robust method for analyzing airborne isocyanates involves derivatization with an amine-containing reagent, followed by High-Performance Liquid Chromatography (HPLC) analysis.[13][14] Reagents like 1-(2-methoxyphenyl)piperazine (MOPP) or 1-(2-pyridyl)piperazine (1-2PP) react with the isocyanate to form a stable urea derivative that can be readily detected.[13][15]

Workflow: Air Sampling and HPLC Analysis

Experimental Protocol: Derivatization and HPLC Analysis (Conceptual) This protocol is based on established OSHA and NIOSH methods for isocyanates.[15]

-

Sample Collection: Draw a known volume of air through a glass fiber filter coated with 1-(2-pyridyl)piperazine (1-2PP).

-

Extraction: Extract the filter with 3 mL of 90/10 (v/v) acetonitrile/dimethyl sulfoxide (ACN/DMSO).

-

Sample Preparation: Allow the sample to equilibrate for at least 1 hour. Filter the solution using a 0.2-µm PTFE syringe filter into an autosampler vial.

-

Standard Preparation: Prepare calibration standards of the this compound-1-2PP derivative in the extraction solvent.

-

HPLC Analysis: Analyze the samples and standards using a reverse-phase HPLC system (e.g., C18 column) with a suitable mobile phase (e.g., buffered acetonitrile/water gradient) and a fluorescence or UV detector.

-

Quantification: Quantify the analyte by comparing the peak area from the sample to the calibration curve generated from the standards.

GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, typically after derivatization to a more volatile and thermally stable compound.[16] This method provides high sensitivity and specificity, allowing for simultaneous determination of various residual isocyanates and their corresponding amine degradation products.

Section 5: Safety, Handling, and Toxicology

WARNING: this compound is a hazardous substance. Strict adherence to safety protocols is mandatory.

Hazard Summary

| Hazard Class | Category | Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[1] |

| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1] |

Toxicology Profile

The primary toxicological concern with isocyanates is respiratory sensitization.[17] Inhalation can lead to occupational asthma, a chronic condition that can be triggered by subsequent exposures to even minute concentrations. The isocyanate group can react with biological macromolecules, such as proteins, acting as a hapten to trigger an immune response.[18] Direct contact can cause severe irritation to the skin, eyes, and mucous membranes. It is classified as a lachrymator (a substance that causes tearing).

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood. Processes should be enclosed wherever possible. Ensure that an eyewash station and safety shower are immediately accessible.

-

Personal Protective Equipment:

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., butyl rubber, laminate film). Inspect gloves for integrity before use.

-

Eye Protection: Chemical safety goggles and a full-face shield are required.

-

Skin Protection: A lab coat and additional protective clothing (e.g., apron, sleeves) should be worn to prevent skin contact.

-

Respiratory Protection: If there is a risk of exceeding exposure limits or in case of spills, a NIOSH-approved respirator with an organic vapor cartridge (e.g., type ABEK) is necessary.[1]

-

Storage and Incompatibility

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Store under an inert atmosphere (e.g., nitrogen) to prevent reaction with atmospheric moisture.

-

Incompatibility: this compound is incompatible with:

-

Water

-

Alcohols

-

Amines

-

Strong acids and bases

-

Strong oxidizing agents

-

Contact with these materials can cause vigorous, exothermic reactions.

Spill and Emergency Procedures

-

Spill: Evacuate the area. Wear full PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the material into a suitable container for disposal. Do not seal the container tightly, as the reaction with moisture can generate CO₂ gas, leading to pressure buildup.

-

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

References

- 2-Methoxyphenyl isocyanate: a chemoselective multitasking reagent for an amine protection/deprotection sequence. Organic Chemistry Frontiers. URL

- Elimination kinetics of diisocyanates after specific inhalative challenges in humans: mass spectrometry analysis, as a basis for biomonitoring strategies.

- Metabolic Fate of the Isocyanide Moiety: Are Isocyanides Pharmacophore Groups Neglected by Medicinal Chemists? Journal of Medicinal Chemistry. URL

- Schematic hydrolysis of an aromatic isocyanate and subsequent formation of a substituted urea.

- Evaluation of Total Isocyanate-in-Air Method Using l-(2-Methoxyphenyl)piperazine and HPLC.

- Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. U.S. Environmental Protection Agency. URL

- Process for the synthesis of isocyanates and of isocyanate derivatives.

- Evaluation of total isocyanate-in-air method using 1-(2-methoxyphenyl)piperazine and HPLC. PubMed. URL

- 2-Ethoxyphenyl isocyan

- Toxicology: Isocyanates Profile. U.S. Environmental Protection Agency. URL

- Method for producing isocyanate compounds, method for producing carbamate compounds, method for recovering amine compounds, and isocyanate composition.

- Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyan

- OSHA Method 5002.

- 2-Ethoxyphenyl isocyan

- How To Get Isocyan

- 2-Ethoxyphenyl isocyan

- DETERMINATION OF ISOCYANATES IN WATER SAMPLES BY IR SPECTROPHOTOMETRY. Environment Protection Engineering. URL

- 2-Methoxyphenyl isocyanate: a chemoselective multitasking reagent for an amine protection/deprotection sequence. RSC Publishing. URL

- Evaluation of Total Isocyanate-in-Air Method Using l-(2-Methoxyphenyl)piperazine and HPLC. Taylor & Francis Online. URL

- Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. URL

- Isocyanate-based multicomponent reactions. RSC Advances. URL

- Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. Angewandte Chemie. URL

- One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry. URL

- Synthesis of carbamates by carbamoyl

- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules. URL

- Isocyanates: Human health tier II assessment. Australian Government Department of Health. URL

- Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions.

- The Role of Isocyanates in Modern Pharmaceuticals.

- Decoding isocyanates: A deep dive into isocyan

- Synthesis of isocyanates

- CAS 5395-71-1 2-ETHOXYPHENYL ISOCYAN

- Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. Semantic Scholar. URL

- Medicinal Chemistry of Isocyanides. Chemical Reviews. URL

- Nucleophilic Isocyan

- "Isocyanates and isocyanides - life-threatening toxins or essential compounds?". Science of The Total Environment. URL

- Determination of Residual Diisocyanates and Related Diamines in Biodegradable Mulch Films Using N-Ethoxycarbonylation Derivatiz

- Review of the Occupational Exposure to Isocyanates:Mechanisms of Action.

- Mechanism of Isocyanate Reactions with Ethanol'.

- Isocyanates and Amines - Sampling and Analytical Procedures. Diva Portal. URL

- Detection of Isocyanates and Polychlorinated Biphenyls Using Proton Transfer Reaction Mass Spectrometry.

- What would isocyanates look like in a GC/MS report?. Reddit. URL

Sources

- 1. This compound 98 5395-71-1 [sigmaaldrich.com]

- 2. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]

- 3. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 6. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. 2-Methoxyphenyl isocyanate: a chemoselective multitasking reagent for an amine protection/deprotection sequence - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 12. asianpubs.org [asianpubs.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Evaluation of total isocyanate-in-air method using 1-(2-methoxyphenyl)piperazine and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. osha.gov [osha.gov]

- 16. Determination of Residual Diisocyanates and Related Diamines in Biodegradable Mulch Films Using N-Ethoxycarbonylation Derivatization and GC-MS | MDPI [mdpi.com]

- 17. epa.gov [epa.gov]

- 18. researchgate.net [researchgate.net]

2-Ethoxyphenyl isocyanate molecular weight and formula

An In-Depth Technical Guide to 2-Ethoxyphenyl Isocyanate: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile reagent in organic synthesis and pharmaceutical development. We will delve into its fundamental chemical properties, outline a detailed synthesis protocol, explore its reactivity and applications, and provide essential guidelines for its safe handling and characterization.

Core Molecular and Physical Properties

This compound, also known as o-ethoxyphenyl isocyanate, is an aromatic isocyanate featuring an ethoxy group at the ortho position of the phenyl ring. This substitution pattern influences its reactivity and physical characteristics.

The fundamental properties of this compound are summarized below. Its molecular formula is C₉H₉NO₂[1][2], and it has a molecular weight of approximately 163.17 g/mol [2][3][4].

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉NO₂ | [1][2][5] |

| Molecular Weight | 163.17 g/mol | [2][3][4] |

| CAS Number | 5395-71-1 | [1][3][4] |

| Appearance | Not specified, likely a liquid | - |

| Density | 1.105 g/mL at 25 °C | [3][4] |

| Boiling Point | 119-121 °C at 22 mmHg | [3][4] |

| Flash Point | 102 °C (215.6 °F) - closed cup | [4][6] |

| Refractive Index (n20/D) | 1.527 | [4] |

| SMILES | CCOC1=CC=CC=C1N=C=O | [1][2][3] |

| InChI Key | BUIQXUQLYZPMLS-UHFFFAOYSA-N | [1][2][3] |

Synthesis of this compound: A Validated Protocol

The synthesis of aryl isocyanates is most commonly achieved through the phosgenation of the corresponding aniline. This method, while effective, requires stringent safety protocols due to the high toxicity of phosgene. An alternative, safer approach involves the use of phosgene equivalents like triphosgene. Below is a representative, self-validating protocol for the laboratory-scale synthesis of this compound from 2-ethoxyaniline.

Causality: The reaction proceeds via the formation of an intermediate N-carbonyl chloride, which subsequently eliminates hydrogen chloride upon heating to yield the isocyanate. The use of a non-polar, high-boiling solvent facilitates the reaction and the removal of the HCl byproduct.

Experimental Protocol

Materials:

-

2-Ethoxyaniline

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Toluene (anhydrous)

-

Activated Charcoal

-

Nitrogen or Argon gas supply

-

Three-neck round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer

Procedure:

-

Inert Atmosphere: Assemble the glassware and flush the entire system with dry nitrogen or argon gas to create an inert atmosphere. This is crucial as isocyanates are moisture-sensitive.

-

Reagent Preparation: In the three-neck flask, dissolve triphosgene (0.35 equivalents) in anhydrous toluene.

-

Precursor Addition: Separately, dissolve 2-ethoxyaniline (1 equivalent) in anhydrous toluene. Add this solution to the dropping funnel.

-

Reaction Initiation: While stirring the triphosgene solution vigorously, add the 2-ethoxyaniline solution dropwise from the funnel over a period of 1-2 hours. The reaction is exothermic; maintain the temperature below 30 °C using an ice bath if necessary.

-

Reaction Progression: After the addition is complete, slowly heat the reaction mixture to reflux (approx. 110 °C). Maintain reflux for 2-4 hours. The progress can be monitored by the cessation of HCl gas evolution (test with moist pH paper at the condenser outlet) or by thin-layer chromatography (TLC).

-

Purification (Work-up):

-

Cool the reaction mixture to room temperature.

-

Add a small amount of activated charcoal to the solution and stir for 15 minutes to remove colored impurities.

-